5-Cyano-6-(propylamino)-3-pyridinecarboxylic acid
Description
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-cyano-6-(propylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-2-3-12-9-7(5-11)4-8(6-13-9)10(14)15/h4,6H,2-3H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
DPNHCMMDTQWKOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=C(C=N1)C(=O)O)C#N |
Origin of Product |
United States |
Biological Activity
5-Cyano-6-(propylamino)-3-pyridinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its antimicrobial, anticancer, and other biological properties based on recent research findings.
Antimicrobial Activity
Recent studies have shown that derivatives of 5-cyano-6-pyridones, including those related to 5-cyano-6-(propylamino)-3-pyridinecarboxylic acid, exhibit promising antimicrobial properties. For example, compounds derived from this class have demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives were reported as low as 1.95 µg/mL against Aspergillus fumigatus and 3.91 µg/mL against E. coli .
- Bactericidal Effects : Time-killing kinetics indicated that these compounds could effectively kill E. coli within 90 to 120 minutes, comparable to standard antibiotics like gentamicin .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3d | E. coli | 3.91 |
| 3e | C. albicans | 7.81 |
Anticancer Activity
The anticancer potential of 5-cyano-6-(propylamino)-3-pyridinecarboxylic acid has been explored through various studies focusing on its derivatives. These compounds have shown significant cytotoxic effects against several cancer cell lines.
Case Studies:
- Survivin Modulation : A study synthesized novel 3-cyanopyridine derivatives and assessed their cytotoxicity against prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) cell lines. Notably, compounds 5c and 5e exhibited IC50 values significantly lower than that of the standard drug, 5-FU, indicating potent anticancer activity .
- Mechanism of Action : The compounds induced cell cycle arrest at the G2/M phase and increased apoptosis markers, demonstrating their potential as effective cancer therapeutics .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 5c | PC-3 | 27.2 |
| 5e | MDA-MB-231 | 20.0 |
Structure-Activity Relationship (SAR)
The biological activity of these compounds can be attributed to their structural features. The presence of the cyano group and the specific substitution patterns on the pyridine ring contribute to their interaction with biological targets.
Molecular Docking Studies
Molecular docking studies have indicated that these compounds bind effectively to key enzymes involved in bacterial resistance mechanisms and cancer cell survival pathways, such as DNA gyrase and survivin .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Substituent Effects: The cyano group in the target compound is strongly electron-withdrawing, which may increase the acidity of the carboxylic acid group compared to methyl or chloro substituents in analogs .
Heterocyclic Core Differences: Pyridine (one nitrogen) vs.
Functional Group Impact:
- Carboxylic acids (e.g., target compound, –2) are more acidic than carboxamides (), affecting salt formation and bioavailability in drug design .
Q & A
Q. What validated synthetic routes are available for 5-cyano-6-(propylamino)-3-pyridinecarboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Cyano group introduction : Nitrile formation via halogen displacement (e.g., using CuCN) or condensation reactions.
- Propylamino functionalization : Nucleophilic substitution or reductive amination under inert atmospheres (e.g., using propylamine and NaBH₃CN).
- Carboxylic acid protection/deprotection : Use of tert-butyl esters or silyl groups to prevent side reactions . Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature (60–100°C for amination), and catalytic systems (e.g., Pd for cross-coupling).
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- NMR spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for pyridine protons; δ 1.0–1.5 ppm for propyl CH₃) and ¹³C NMR (170–175 ppm for carboxylic acid C=O).
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 220.0852).
- Elemental analysis : Confirming C, H, N composition (±0.3% tolerance) .
Q. How can solubility and stability be empirically determined for this compound in aqueous and organic matrices?
- Solubility : Test in graded solvent systems (e.g., PBS buffer, DMSO, ethanol) using UV-Vis spectroscopy or HPLC to quantify saturation points.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for decomposition products .
Advanced Research Questions
Q. What strategies are effective for identifying biological targets of this compound, such as enzyme inhibition or receptor binding?
- In vitro assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to screen kinase or protease libraries.
- Molecular docking : Compare binding affinities with pyridinecarboxylic acid derivatives (e.g., oxazolo-pyridine analogs) using AutoDock Vina .
- Mutagenesis studies : Identify critical residues in target enzymes (e.g., altering propylamino interactions) .
Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved?
- Purity verification : Validate compound identity via LC-MS and elemental analysis (CAS 861045-08-1) .
- Assay standardization : Replicate studies under controlled conditions (pH 7.4, 37°C) using reference inhibitors (e.g., staurosporine for kinases).
- Orthogonal validation : Confirm activity with alternate assays (e.g., isothermal titration calorimetry vs. FP) .
Q. What methodologies assess the compound’s stability under physiological conditions (e.g., plasma, lysosomal pH)?
- Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound via LC-MS/MS.
- pH-dependent degradation : Test in buffers (pH 2–9) and analyze degradation kinetics using Arrhenius plots .
Q. How is toxicity profiled in early-stage research, and what assays are prioritized?
- In vitro cytotoxicity : MTT assay in HEK293 or HepG2 cells (48–72 hr exposure; IC₅₀ > 50 µM suggests low toxicity).
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .
Q. What structural analogs are critical for establishing structure-activity relationships (SAR) in lead optimization?
- Key analogs :
| Analog Substituent | Biological Activity Trend |
|---|---|
| 5-Cyano → 5-Nitro | Increased kinase inhibition |
| Propylamino → Cyclopropyl | Improved metabolic stability |
| Carboxylic acid → Ester | Enhanced membrane permeability |
- Rationale : Modifications at the 5-cyano and propylamino positions significantly alter steric and electronic properties, affecting target engagement .
Methodological Notes
- Data interpretation : Cross-reference PubChem, NLM databases, and peer-reviewed synthesis protocols for reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
